N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-1-sulfamoylpiperidine-4-carboxamide
Description
N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-1-sulfamoylpiperidine-4-carboxamide is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a sulfamoyl group
Properties
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-1-sulfamoylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-17(2,16-19-13-6-4-5-7-14(13)21(16)3)20-15(23)12-8-10-22(11-9-12)26(18,24)25/h4-7,12H,8-11H2,1-3H3,(H,20,23)(H2,18,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNQCBABJWQWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1C)NC(=O)C3CCN(CC3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-1-sulfamoylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane, under acidic conditions.
Sulfamoylation: The piperidine ring is then sulfamoylated using sulfamoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-1-sulfamoylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often under basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole or piperidine derivatives.
Substitution: Substituted benzimidazole or piperidine derivatives.
Scientific Research Applications
N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-1-sulfamoylpiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of benzimidazole derivatives, including their antimicrobial, anticancer, and antiviral properties.
Chemical Biology: It can be used as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-1-sulfamoylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function . The piperidine ring can enhance the compound’s binding affinity and specificity . The sulfamoyl group can further modulate the compound’s pharmacokinetic properties, such as solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core and exhibit similar biological activities.
Piperidine Derivatives: Compounds like piperidine itself and its derivatives, such as piperine, share the piperidine ring and exhibit similar chemical reactivity.
Sulfamoyl Derivatives: Compounds like sulfamethoxazole and sulfadiazine share the sulfamoyl group and exhibit similar pharmacokinetic properties.
Uniqueness
N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-1-sulfamoylpiperidine-4-carboxamide is unique due to its combination of the benzimidazole, piperidine, and sulfamoyl moieties, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
